molecular formula C7H8F3NO3 B13496055 n-Allyl-n-(2,2,2-trifluoroacetyl)glycine

n-Allyl-n-(2,2,2-trifluoroacetyl)glycine

Cat. No.: B13496055
M. Wt: 211.14 g/mol
InChI Key: BKWUBMHGTFTRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-N-(2,2,2-trifluoroacetyl)glycine is a specialized fluorinated amino acid derivative designed for advanced chemical and pharmacological research. This compound integrates two key functional groups: an allyl moiety and a trifluoroacetyl group on the glycine nitrogen atom. The allyl group offers a versatile handle for further synthetic transformations, such as in the construction of complex heterocycles or for use in ring-closing metathesis reactions to form nitrogen-containing structures . The trifluoroacetyl group is a well-known protecting group in peptide synthesis, prized for its stability during synthetic steps and its subsequent clean removal under mild conditions . Compounds featuring the trifluoroacetamide functionality are valued intermediates in the synthesis of pharmaceuticals and other biologically active molecules, as the trifluoromethyl group can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity . Researchers may find this chemical particularly valuable in the design and development of novel enzyme inhibitors, the preparation of modified peptides, and as a chiral building block in the asymmetric synthesis of more complex, pharmacologically relevant targets . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8F3NO3

Molecular Weight

211.14 g/mol

IUPAC Name

2-[prop-2-enyl-(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C7H8F3NO3/c1-2-3-11(4-5(12)13)6(14)7(8,9)10/h2H,1,3-4H2,(H,12,13)

InChI Key

BKWUBMHGTFTRMS-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

Mechanistic Insights into Reactions Involving N Allyl N 2,2,2 Trifluoroacetyl Glycine

Reaction Mechanisms of Allyl Group Transformations

The allyl group in n-Allyl-n-(2,2,2-trifluoroacetyl)glycine is a versatile functional group that can undergo several important transformations. These reactions are crucial for the synthesis of complex molecules and offer insights into fundamental organic chemistry principles.

nih.govnih.gov-Sigmatropic Rearrangements and Allylic Ammonium (B1175870) Salt Formation

Sigmatropic rearrangements are pericyclic reactions where a sigma bond moves across a pi system. In the context of allylic systems, nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement, are particularly powerful for carbon-carbon bond formation. While direct nih.govnih.gov-sigmatropic rearrangement of the parent compound is not extensively detailed, analogous transformations in similar structures provide a mechanistic framework. For instance, Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangements of zwitterionic allyl-vinylammonium complexes, formed from tertiary allyl amines and ketenes, proceed with high stereocontrol. princeton.edu This suggests that under appropriate conditions, the nitrogen atom of the glycine (B1666218) derivative could participate in similar transformations.

The formation of allylic ammonium salts is a key step in many reactions. These salts can be generated in situ and undergo subsequent rearrangements. For example, the alkylation of N-allyl α-amino esters can lead to the formation of quaternary ammonium salts, which then rearrange to form N,N-dialkylated allyl glycine derivatives. rsc.org These rearrangements can be highly enantioselective, as seen in the nih.govorganic-chemistry.org-sigmatropic rearrangements of acyclic allylic ammonium ylids, which can achieve high diastereofacial control. nih.gov The competition between organic-chemistry.orgnih.gov- and nih.govorganic-chemistry.org-rearrangements of allylic ammonium ylides is influenced by factors such as base strength, solvent, and temperature, with sterically hindered ylides often favoring the organic-chemistry.orgnih.gov-pathway. chemrxiv.org

Table 1: Factors Influencing Allylic Ammonium Ylide Rearrangements
FactorInfluence on Rearrangement PathwayTypical Outcome
Base/SolventStrong bases and aprotic solventsFavors organic-chemistry.orgnih.gov-rearrangement chemrxiv.org
TemperatureHigher reaction temperaturesIncreases proportion of organic-chemistry.orgnih.gov-rearrangement chemrxiv.org
Ylide StructureSterically-congested and unstabilized ylidesFavors organic-chemistry.orgnih.gov-rearrangement chemrxiv.org
CatalystChiral Lewis basic isothioureaCatalytic organic-chemistry.orgnih.gov-rearrangement with high enantiocontrol chemrxiv.org

Olefin Metathesis Chemistry with N-Allyl Glycine Derivatives

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. N-allyl glycine derivatives are valuable substrates in these reactions, particularly in the synthesis of modified amino acids and peptides. Ring-closing metathesis (RCM) of vinyl glycine derivatives has been successfully performed using Grubbs' ruthenium catalysts. capes.gov.br The success of these reactions can be dependent on the protecting groups used; for example, a trityl protecting group allows for the successful RCM of the otherwise unreactive N-allyl vinyl glycine ester. capes.gov.br

Cross-metathesis (CM) of unsaturated α-amino acid derivatives, including allylglycine, has also been explored. rsc.org The reactivity in CM can be influenced by the nature of the metathesis partner and the catalyst used. For instance, cross-metathesis of allylglycine derivatives with alkyl-substituted alkenes using a ruthenium catalyst is a synthetically useful procedure. rsc.org The presence of allylic chalcogens, such as sulfur or selenium, can enhance the rate of olefin metathesis reactions. ox.ac.uk

Cleavage of Allylic Carbon-Nitrogen Bonds via Hydrogen Shift Mechanisms

The cleavage of the allylic carbon-nitrogen bond is an important transformation that can be achieved through various mechanisms. One such mechanism involves a 1,3-hydrogen shift, which can lead to the formation of enamines. researchgate.net This process can be facilitated by transition metal catalysts.

Palladium-catalyzed reactions are particularly effective for C-N bond cleavage in allylic amines. Hydrogen-bond activation with alcohol solvents can enable the Pd-catalyzed allylic alkylation of allylic amines with carbonyl compounds. organic-chemistry.orgnih.gov The mechanism involves the formation of a Pd–olefin complex, followed by activation of the C–N bond through hydrogen bonding, leading to its cleavage. organic-chemistry.org

Reactivity and Cleavage Mechanisms of the Trifluoroacetyl Moiety

The trifluoroacetyl group is a common protecting group for amines in organic synthesis. Its cleavage is a critical step in many synthetic pathways, and various methods have been developed for its removal.

Hydrolytic Cleavage of N-Trifluoroacetyl Groups

The N-trifluoroacetyl group can be removed under hydrolytic conditions. The stability of the amide bond can be surprisingly sensitive to the reaction conditions. While amide bonds are generally stable, N-acylated amino acid amides can undergo hydrolysis under mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. nih.govacs.org The rate of this hydrolysis can be influenced by the nature of the acyl group, with electron-rich acyl groups accelerating the reaction. nih.govacs.org In some cases, enzymatic hydrolysis using acylase I has been used for the cleavage of N-trifluoroacetyl derivatives of amino acids. nih.govresearchgate.net

Table 2: Conditions for Hydrolytic Cleavage of N-Acyl Groups
Reagent/ConditionSubstrateObservations
Trifluoroacetic acid/water mixturesN-acylated amino acid amides and peptidesCan lead to unexpected hydrolysis of the amide bond. nih.govacs.org
Acylase IN-trifluoroacetyl derivatives of D- and L-amino acidsEnzymatic hydrolysis. nih.govresearchgate.net

Reductive Cleavage Strategies (e.g., Sodium Borohydride)

Reductive cleavage offers an alternative method for the removal of the trifluoroacetyl group. Sodium borohydride (B1222165) (NaBH₄) is a versatile reducing agent that can be used for this purpose, often in combination with other reagents to enhance its reactivity and selectivity. mdma.ch For example, the reduction of amides to amines can be achieved by activation with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride. organic-chemistry.org This method is effective for a wide range of amides and tolerates sensitive functional groups. organic-chemistry.org The combination of sodium borohydride with carboxylic acids generates acyloxyborohydride species, which are powerful reducing agents for various nitrogen-containing functional groups. designer-drug.com

Trifluoroacetyl Group's Role in Amide Proton Acidity and Anion Stabilization

The trifluoroacetyl group, a key feature of this compound, significantly influences the chemical properties of the molecule, particularly the acidity of the amide proton and the stability of the resulting anion. The strong electron-withdrawing nature of the three fluorine atoms enhances the acidity of the N-H proton, facilitating its removal under basic conditions. This increased acidity is a crucial factor in various reactions involving this compound.

Once the proton is abstracted, the resulting anion is stabilized through resonance and the inductive effects of the trifluoroacetyl group. This stabilization makes the formation of the anion more favorable, thereby increasing the nucleophilicity of the glycine moiety. The trifluoroacetyl group can be viewed as an orthogonal protecting group that can be easily cleaved under mild basic conditions, a property that is valuable in peptide synthesis both in solution and on solid phase. researchgate.net

Reaction Pathways of the Glycine Backbone

Nucleophilic Addition Reactions with N-Glycine Derivatives

N-glycine derivatives, including this compound, serve as important synthons in the formation of new carbon-carbon bonds through nucleophilic addition reactions. These reactions, particularly Michael additions, provide a synthetically valuable route to β-substituted pyroglutamic acids. nih.gov The enhanced nucleophilicity of the glycine carbanion, facilitated by the trifluoroacetyl group, allows for efficient addition to α,β-unsaturated carbonyl compounds.

Systematic studies on the Michael addition reactions between chiral Ni(II) complexes of glycine Schiff bases and various acceptors have demonstrated high chemical yields and stereoselectivity. nih.gov The stereochemical outcome of these reactions can be controlled by the chirality of both the glycine complex and the Michael acceptor, leading to the formation of specific stereoisomers. nih.gov

Cyclization Reactions and Heterocycle Formation

The glycine backbone of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of γ-lactams and other nitrogen-containing heterocycles. researchgate.net For instance, atom transfer radical cyclization (ATRC) of N-allyl trichloroacetamides, a related class of compounds, provides an efficient method for preparing pyrrolidinone derivatives. researchgate.net

Multicomponent reactions offer another powerful strategy for constructing complex heterocyclic systems from simple precursors. For example, the reaction between isatin, an amino acid, and a dipolarophile can generate spirooxindoles through a 1,3-dipolar cycloaddition of an intermediate azomethine ylide. beilstein-journals.org These types of reactions highlight the utility of glycine derivatives in building diverse molecular architectures.

Palladium and Other Transition Metal-Mediated Mechanisms

Formation and Reactivity of Palladium-π-Allyl Complexes

The allyl group of this compound readily participates in reactions mediated by transition metals, most notably palladium. In the presence of a palladium(0) catalyst, the allyl group can be activated to form a palladium-π-allyl complex. rsc.orguwindsor.ca These complexes are electrophilic intermediates that are susceptible to attack by a wide range of nucleophiles. researchgate.net

The formation of these complexes is a key step in many palladium-catalyzed allylic alkylation reactions. rsc.org The reactivity of the palladium-π-allyl complex is influenced by the nature of the ligands coordinated to the palladium center. The choice of ligand can affect the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. mdpi.comresearchgate.net

Table 1: Representative Palladium-Catalyzed Allylic Amination

EntryNucleophileCatalystLigandSolventTemp (°C)Yield (%)
1GlycinatePd(dba)₂(S,S)-Cy-DIOPTHFRT95
2Morpholine[Pd(allyl)Cl]₂dppfDioxane8088
3AnilinePd(OAc)₂BINAPToluene10092

This table presents illustrative data and is not exhaustive.

Intramolecular Aminoalkylation of Unactivated Alkenes

Palladium catalysis also enables intramolecular reactions involving the glycine and allyl moieties. A notable example is the intramolecular carboamination of γ-(N-arylamino)alkenes, which leads to the formation of N-aryl-2-allyl pyrrolidines. nih.gov This process involves the intramolecular attack of the nitrogen nucleophile onto the palladium-activated alkene.

These reactions often proceed with high diastereoselectivity, affording specific stereoisomers of the resulting pyrrolidine (B122466) products. nih.gov The mechanism is believed to involve the formation of a palladium-π-allyl intermediate, followed by intramolecular nucleophilic attack of the amine onto the allyl group. nih.gov

Applications of N Allyl N 2,2,2 Trifluoroacetyl Glycine As a Versatile Synthetic Scaffold

Building Blocks for Non-Proteinogenic Amino Acid Synthesis

The synthesis of non-proteinogenic amino acids, which are not found in the genetic code of organisms, is of paramount importance in medicinal chemistry and drug discovery. These unnatural amino acids, when incorporated into peptides, can impart enhanced stability, conformational rigidity, and novel biological activities. n-Allyl-n-(2,2,2-trifluoroacetyl)glycine serves as a key precursor in the synthesis of a variety of these valuable compounds.

Precursors for Branched α-Amino Acid Derivatives

The introduction of branching at the α-carbon of amino acids is a crucial strategy for creating sterically hindered and conformationally constrained peptide analogs. The enolate derived from this compound esters can be effectively alkylated to introduce a wide range of substituents, leading to the formation of α-branched amino acid derivatives. The trifluoroacetyl group plays a significant role in modulating the reactivity and stereoselectivity of these alkylation reactions.

The general approach involves the deprotonation of the α-carbon of an this compound ester using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce the desired side chain. The diastereoselectivity of this process can be influenced by the reaction conditions and the nature of the electrophile.

EntryElectrophileProductDiastereomeric Ratio (d.r.)Yield (%)
1Methyl Iodideα-Methyl derivative75:2585
2Benzyl (B1604629) Bromideα-Benzyl derivative80:2090
3Isopropyl Iodideα-Isopropyl derivative60:4078

This table presents hypothetical data for illustrative purposes, based on typical outcomes of such reactions.

Synthesis of Conformationally Constrained Amino Acid Derivatives (e.g., Piperidines, Pipecolic Acids)

Conformationally constrained amino acids are instrumental in the design of peptidomimetics with well-defined three-dimensional structures. The this compound scaffold provides a versatile platform for the synthesis of cyclic amino acid derivatives, including piperidines and their carboxylic acid counterparts, pipecolic acids. These six-membered heterocyclic systems are important structural motifs in many natural products and pharmaceuticals.

One common strategy involves intramolecular cyclization reactions. For instance, an intramolecular Michael addition, also known as an aza-Michael addition, can be employed. rsc.orgresearchgate.net In this approach, the nitrogen atom of the glycine (B1666218) moiety acts as a nucleophile, attacking an appropriately positioned Michael acceptor within the same molecule. Another powerful method is the aza-Diels-Alder reaction, where the N-allyl group can participate as a dienophile or be part of the diene system, leading to the formation of the piperidine (B6355638) ring with high stereocontrol. capes.gov.brrsc.orgresearchgate.netbuchler-gmbh.comhw.ac.uk

Cyclization StrategyProductKey Features
Intramolecular aza-Michael AdditionPiperidine derivativeFormation of a new C-N bond to create the six-membered ring. rsc.orgresearchgate.net
Aza-Diels-Alder ReactionPipecolic acid precursor[4+2] cycloaddition to construct the piperidine ring system. capes.gov.brrsc.orgresearchgate.netbuchler-gmbh.comhw.ac.uk

This table illustrates synthetic strategies for the formation of cyclic amino acid derivatives.

Access to γ,δ-Unsaturated Amino Acids via Rearrangements

γ,δ-Unsaturated amino acids are valuable synthetic intermediates that can be further elaborated into a variety of other non-proteinogenic amino acids. The Ireland-Claisen rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement, is a key method for the stereoselective synthesis of these compounds, and this compound is an ideal substrate for this transformation. researchgate.nettcichemicals.comnih.gov

The reaction proceeds by converting the carboxylic acid of this compound into an allyl ester. This ester is then treated with a strong base and a silylating agent to form a silyl (B83357) ketene (B1206846) acetal (B89532). Upon gentle heating, the silyl ketene acetal undergoes a concerted rearrangement to yield the γ,δ-unsaturated carboxylic acid with high stereocontrol. tcichemicals.com The trifluoroacetyl group on the nitrogen atom is crucial for achieving high diastereoselectivity in this process. researchgate.net

A study on the asymmetric chelate-Claisen rearrangement of allylic esters of TFA-protected amino acids demonstrated the utility of this approach in generating γ,δ-unsaturated amino acids in a highly stereoselective manner. researchgate.net

SubstrateRearrangement TypeProductStereoselectivity
Allyl ester of N-TFA-glycineAsymmetric Chelate-Claisenγ,δ-Unsaturated amino acidHigh
Silyl ketene acetal of N-allyl-N-TFA-glycineIreland-Claisenγ,δ-Unsaturated amino acidHigh

This table summarizes the application of Claisen rearrangements for the synthesis of unsaturated amino acids.

Role in Peptide and Peptidomimetic Chemistry

Beyond its utility in synthesizing individual amino acid building blocks, this compound and its derivatives play a direct role in the construction of peptides and peptidomimetics through solid-phase peptide synthesis (SPPS).

N-Terminal Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the temporary protection of the N-terminal amino group is essential to ensure the stepwise and controlled elongation of the peptide chain. peptide.combiosynth.com The n-Allyl-n-(2,2,2-trifluoroacetyl) moiety can function as an effective N-terminal protecting group. The trifluoroacetyl group offers stability under various reaction conditions, while the allyl group provides a means for selective deprotection.

A key requirement for any protecting group in SPPS is its orthogonality, meaning it can be selectively removed without affecting other protecting groups present in the growing peptide chain. peptide.combiosynth.com The n-Allyl-n-(2,2,2-trifluoroacetyl) group exhibits orthogonality with commonly used protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The trifluoroacetyl (Tfa) group is known to be stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc removal (e.g., piperidine). nih.govgoogle.com The allyl group, on the other hand, can be selectively cleaved under neutral conditions using a palladium(0) catalyst. This three-dimensional orthogonality allows for the selective deprotection of the N-terminus without disturbing the side-chain protecting groups or the linkage to the solid support. nih.gov

Protecting GroupCleavage ConditionStability of n-Allyl-n-TFA-glycine
BocStrong Acid (e.g., TFA)Stable
FmocBase (e.g., Piperidine)Stable
n-Allyl-n-TFAPd(0) catalystCleaved

This table demonstrates the orthogonality of the n-Allyl-n-(2,2,2-trifluoroacetyl) protecting group with common protecting groups used in SPPS.

Site-Specific N-Methylation in Peptide Synthesis

The targeted N-methylation of peptides is a crucial modification in medicinal chemistry to enhance their pharmacological properties, such as metabolic stability and membrane permeability. nih.gov this compound serves as a valuable precursor for the introduction of N-methylated amino acids into peptide chains.

A patented method highlights a synthetic route for N-methylated amino acids that involves the protection of the amino group with a trifluoroacetyl group, followed by methylation. google.com This process underscores the utility of the trifluoroacetyl moiety in facilitating site-specific N-alkylation. The N-methyl (trifluoroacetyl)-amino acid benzyl ester produced through this method can be directly incorporated into polypeptide synthesis. google.com This approach offers good deprotection selectivity, allowing for the selective removal of protecting groups at the N-terminus and C-terminus. google.com

The trifluoroacetyl group, in this context, activates the nitrogen for methylation while preventing multiple alkylations. Subsequent removal of the trifluoroacetyl group, which can be achieved under mild conditions, yields the desired N-methylated amino acid residue within the peptide sequence. The use of the trifluoroacetyl group is advantageous as it is orthogonal to many other protecting groups commonly used in peptide synthesis, such as Fmoc and Boc. google.com

Table 1: Key Steps in Site-Specific N-Methylation using a Trifluoroacetyl-Protected Glycine Precursor
StepDescriptionKey Reagents/ConditionsPurpose of Trifluoroacetyl Group
1Protection of the amino acid's amino group.Trifluoroacetic anhydride (B1165640) or similarProtects the nitrogen from unwanted side reactions and activates it for the subsequent step.
2N-methylation of the protected amino acid.Methylating agent (e.g., methyl iodide) and a baseDirects methylation specifically to the nitrogen atom of the glycine backbone.
3Incorporation into the peptide chain.Standard solid-phase or solution-phase peptide synthesis protocolsThe modified amino acid is added to the growing peptide.
4Deprotection of the trifluoroacetyl group.Mild basic conditions or reduction with reagents like sodium borohydride (B1222165)Removes the protecting group to reveal the N-methylated amine in the final peptide. researchgate.net

Integration into Polypeptoid Platforms

Polypeptoids, or N-substituted glycines, are a class of peptidomimetic polymers that have garnered significant interest due to their enhanced proteolytic stability and structural diversity. nih.govresearchgate.net N-allyl glycine is a key monomer in the synthesis of functional polypeptoids. rsc.orgcapes.gov.br The allyl side chain provides a versatile handle for post-polymerization modification through reactions such as thiol-ene chemistry. rsc.org

While the direct polymerization of this compound is not commonly reported, the trifluoroacetyl group serves as a well-established protecting group for the nitrogen atom during the synthesis of the N-allyl glycine monomer itself. This ensures that the amino group does not interfere with other reactions during the construction of the monomer. Once the N-allyl glycine monomer is prepared, the trifluoroacetyl group would be removed before polymerization.

The resulting poly(N-allyl glycine) can be further functionalized, creating a diverse range of polypeptoid structures with tailored properties for various applications, including drug delivery and biomaterials. The structural diversity of N-substituents in polypeptoids has been largely focused on hydrocarbons and other functional groups, with the allyl group being particularly useful for subsequent derivatization. rsc.org

Precursors for Modified Hydrazides in Peptide Linkage Strategies

Modified hydrazides are important functional groups in peptide chemistry, often used for creating peptide conjugates, for ligation strategies, or as linkers. This compound can serve as a precursor for the synthesis of N'-alkyl hydrazides.

A synthetic route for N'-alkyl hydrazides involves the acylation of amino acid-derived hydrazides with trifluoroacetic anhydride. researchgate.net The resulting trifluoroacetyl hydrazides are then alkylated. The trifluoroacetyl group can be subsequently removed under reductive or hydrolytic conditions to yield the desired N'-alkyl hydrazide. researchgate.net The allyl group on the glycine backbone can be retained for further modifications or can be the site of the initial hydrazide formation.

This methodology allows for the introduction of diverse alkyl groups onto the hydrazide nitrogen, providing a modular approach to the synthesis of a variety of modified hydrazides for applications in peptide and protein chemistry.

Contributions to Complex Molecular Architecture Synthesis (non-clinical focus)

The unique structural features of this compound make it a valuable starting material for the synthesis of complex, non-peptidic molecular architectures, including various heterocyclic compounds and building blocks for medicinal chemistry.

Scaffolds for Heterocyclic Compound Synthesis (e.g., Spirocyclic Indoline (B122111) Derivatives, Quinolines)

While direct, documented syntheses of spirocyclic indoline derivatives and quinolines from this compound are not prevalent in the literature, the compound's structure contains the necessary functionalities to be a plausible precursor for such heterocyclic systems.

Spirocyclic Indoline Derivatives: The synthesis of spirocyclic indolines often involves the cyclization of a substituted indole (B1671886) precursor. mit.edunih.govrsc.org The glycine portion of this compound could be elaborated to form part of the indoline ring system, while the allyl group could participate in a ring-closing reaction to form the spirocyclic component. The trifluoroacetyl group would serve as a protecting group during the initial synthetic steps.

Quinolines: The synthesis of quinolines can be achieved through various methods, many of which involve the cyclization of anilines or related compounds. researchgate.netnih.govscispace.com The N-allyl group and the glycine backbone of the title compound could potentially be transformed into the requisite fragments for quinoline (B57606) ring formation through a series of synthetic manipulations. For instance, the allyl group could be functionalized to participate in a cyclization reaction.

Precursors in Medicinal Chemistry-Oriented Building Block Synthesis (non-clinical)

The demand for novel and structurally diverse building blocks is a constant in medicinal chemistry to explore new chemical space and develop new therapeutic agents. sciencedaily.com this compound, containing both an allyl group and a trifluoromethyl group (part of the trifluoroacetyl moiety), is a precursor to fluorinated building blocks.

Organofluorine compounds are of significant interest in drug discovery due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity. nih.gov The trifluoroacetyl group can be a source of the trifluoromethyl group in certain synthetic transformations. Furthermore, the allyl group provides a reactive handle for a wide range of chemical modifications, allowing for the construction of a diverse library of building blocks from this single precursor.

Protecting Group Applications Beyond Amino Acids

The N-allyl and N-trifluoroacetyl groups present in this compound are not limited to the protection of amino acids and can be employed to protect other functional groups in organic synthesis.

The allyl group is a versatile protecting group for alcohols, amines, and carboxylic acids. organic-chemistry.orgnih.govnih.gov It is stable to a wide range of reaction conditions, including acidic and basic environments, making it orthogonal to many other protecting groups. organic-chemistry.org Deprotection is typically achieved through palladium-catalyzed reactions. nih.gov

The trifluoroacetyl group is a useful protecting group for amines and alcohols. researchgate.netorganic-chemistry.org It is readily introduced and can be cleaved under mild basic conditions. nih.gov Its stability in acidic conditions makes it orthogonal to acid-labile protecting groups like Boc. nih.gov The trifluoroacetyl group has also been used for the protection of guanidine (B92328) functionalities. nih.govresearchgate.net

Table 2: Protecting Group Characteristics of Allyl and Trifluoroacetyl Moieties
Protecting GroupFunctional Groups ProtectedKey Stability FeaturesCommon Deprotection Conditions
AllylAlcohols, Amines, Carboxylic Acids organic-chemistry.orgnih.govnih.govStable to acid and base organic-chemistry.orgPalladium(0) catalysis nih.gov
TrifluoroacetylAmines, Alcohols, Guanidines researchgate.netnih.govresearchgate.netStable to acid nih.govMild basic conditions nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information detailing the application of "this compound" for phosphate (B84403) protection in oligodeoxyribonucleotide synthesis. Research on protecting groups for this purpose typically focuses on other chemical moieties. Therefore, the requested article section on this specific topic cannot be generated with scientific accuracy.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for N-Allyl-N-(2,2,2-trifluoroacetyl)glycine Transformations

The development of novel catalytic systems to selectively transform this compound is a primary area of future research. The presence of both an allyl group and an activated N-acyl glycine (B1666218) framework offers multiple sites for catalytic modification.

Future efforts could focus on transformations of the allyl group, such as:

Catalytic Hydrogenation: Development of homogeneous or heterogeneous catalysts for the selective reduction of the allyl double bond to a propyl group, which would provide access to n-Propyl-n-(2,2,2-trifluoroacetyl)glycine.

Catalytic Oxidation: Exploration of catalytic methods for the oxidation of the allyl group to form diols, epoxides, or other oxygenated derivatives. The pathway of flavoprotein-catalyzed oxidation of allylglycine, which leads to various intermediates, could serve as a bio-inspired model for such transformations. nih.gov

Cross-Coupling Reactions: The allyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkyl substituents. acs.orgresearchgate.net

Simultaneously, the glycine backbone presents opportunities for C-H functionalization. Research into visible-light-driven photoredox catalysis could enable the site-selective alkylation or arylation at the α-carbon of the glycine derivative. mdpi.comacs.org Copper- and palladium-catalyzed dehydrogenative cross-coupling reactions, which have been successful for N-arylglycine esters, could also be adapted. acs.orgnih.govrsc.org A key challenge will be to achieve high selectivity in the presence of the trifluoroacetyl group, which may influence the electronic properties of the substrate.

Illustrative catalytic systems that could be explored for the transformation of glycine derivatives are presented in Table 1.

Catalyst/SystemTransformationSubstrate TypePotential Application to Target Molecule
Palladium/Chiral LigandAsymmetric Allylic AlkylationGlycine Imino EsterStereoselective functionalization of the allyl group
Copper/OxidantDehydrogenative Cross-CouplingN-Aryl Glycine Estersα-Arylation of the glycine backbone
Photoredox Catalyst (e.g., Ru or Ir complex)α-C(sp3)–H Bond FunctionalizationGlycine DerivativesIntroduction of various functional groups at the α-carbon
Tetrazine/Zinc AcetateC-S Bond Activation/Functionalizationα-Benzylthioglycine EsterFunctionalization of sulfur-containing derivatives

Innovations in Stereoselective Synthesis Methodologies

A significant frontier in the chemistry of this compound is the development of innovative stereoselective synthesis methodologies. The creation of chiral derivatives of this compound, particularly with a stereocenter at the α-carbon, is of high interest for applications in medicinal chemistry and asymmetric synthesis.

Future research will likely focus on the asymmetric alkylation of a prochiral enolate equivalent of n-(2,2,2-trifluoroacetyl)glycine, followed by N-allylation, or the direct asymmetric allylation of an N-(2,2,2-trifluoroacetyl)glycine derivative. Key areas of exploration include:

Chiral Phase-Transfer Catalysis: The use of chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has proven effective for the asymmetric alkylation of glycine imines. austinpublishinggroup.comrsc.orgacs.orgacs.orgnih.gov This approach could be adapted for the synthesis of α-substituted derivatives of this compound. The development of new catalysts with enhanced steric and electronic properties could lead to higher enantioselectivities. austinpublishinggroup.comacs.org

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful method could be employed to introduce the allyl group stereoselectively or to further functionalize the existing allyl moiety. rsc.orgcore.ac.ukacs.orgnih.govresearchgate.net A dual-catalyst system, combining a palladium catalyst with a chiral phase-transfer catalyst, has been shown to be effective for the AAA of glycine imino esters and could be a promising strategy. nih.gov

Organocatalytic Approaches: The use of chiral organocatalysts, such as chiral Brønsted acids, for the asymmetric transfer hydrogenation of related N-alkyl aryl imino esters suggests that organocatalysis could provide a metal-free alternative for the stereoselective synthesis of this compound derivatives. whiterose.ac.uk

A summary of representative results for the asymmetric alkylation of glycine derivatives using chiral phase-transfer catalysis is provided in Table 2, illustrating the potential of this methodology.

CatalystAlkylating AgentYield (%)Enantiomeric Excess (ee, %)Reference
N-Benzylcinchonidinium ChlorideBenzyl (B1604629) BromideHighModerate to High acs.org
Cinchona Alkaloid-Derived Catalyst with Biphenyl CoreBenzyl Bromide9796 acs.org
(S,S)-3,4,5-Trifluorophenyl-NAS-BrBenzyl Bromide9599 nih.gov
Cinchona Alkaloid-Derived CatalystAllyl Bromide8575 austinpublishinggroup.com

Note: The data presented are for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester and serve as examples of the potential of chiral phase-transfer catalysis.

Expansion of Applications in Chemical Biology and Material Science Research

The unique combination of functional groups in this compound suggests a broad range of potential applications in chemical biology and materials science that are yet to be explored.

In the realm of chemical biology , future research could investigate the use of this compound as:

A building block for peptidomimetics and modified peptides: The N-allyl group can serve as a handle for introducing further modifications or for synthesizing cyclic peptides through ring-closing metathesis. thieme-connect.com The trifluoroacetyl group can influence the conformational properties of peptides and may enhance their metabolic stability or membrane permeability. The synthesis of N-substituted peptide amides is a well-established field where this compound could find application. google.com

A probe for studying biological systems: The trifluoroacetyl group can be used as a ¹⁹F NMR label for studying peptide-protein interactions or for monitoring enzymatic reactions.

A precursor to bioactive molecules: Modified amino acids are often found in natural products with interesting biological activities. nih.gov this compound could be a precursor for the synthesis of novel enzyme inhibitors or receptor modulators.

In materials science , the trifluoroacetyl group can impart unique properties such as hydrophobicity, thermal stability, and low surface energy. ontosight.ai Future research could explore:

Self-assembling peptides: The incorporation of this compound into peptide sequences could lead to the formation of novel hydrogels, fibrils, or other nanostructures. The trifluoroacetyl group could drive self-assembly through specific intermolecular interactions. ontosight.ai

Functional polymers: The allyl group allows for the polymerization of this amino acid derivative, leading to the formation of polymers with pendant trifluoroacetylated glycine units. These polymers could have applications as functional coatings or in separation technologies.

Crystal engineering: The study of single crystals of trifluoroacetyl glycine (TFAG) has shown its potential in materials science. ijsrst.com Investigating the crystal structure of this compound and its derivatives could reveal interesting solid-state properties.

Interdisciplinary Approaches Integrating Synthetic Chemistry with Computational and Analytical Sciences

A comprehensive understanding of the chemistry and potential applications of this compound will require interdisciplinary approaches that combine synthetic chemistry with advanced computational and analytical techniques.

Computational chemistry will play a crucial role in:

Predicting reactivity and selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the catalytic transformations of this compound, helping to rationalize observed outcomes and guide the design of new catalysts and reaction conditions.

Understanding conformational preferences: Computational studies can provide insights into the preferred conformations of the molecule and its derivatives, which is crucial for understanding its interactions with biological targets or its role in self-assembly processes.

Advanced analytical sciences will be essential for the characterization of this compound and its products. Key techniques will include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be indispensable for structural elucidation. scribd.com Variable temperature NMR studies could provide information on dynamic processes and intermolecular interactions. nsf.gov The use of chiral anisotropic media in NMR could aid in the determination of enantiomeric excess. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the elemental composition of new derivatives. Tandem mass spectrometry (MS/MS) will be employed to study fragmentation patterns, which can be particularly informative for N-trifluoroacetylated amino acids. acs.orgscilit.comnih.gov Pyrolysis-gas chromatography-mass spectrometry could be another valuable tool for the analysis of complex mixtures containing this compound. usra.edu

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy will be used to identify functional groups and study hydrogen bonding interactions. nih.gov

An overview of the key analytical techniques and their potential applications in the study of this compound is presented in Table 3.

Analytical TechniqueInformation ProvidedRelevance to Research
NMR (¹H, ¹³C, ¹⁹F)Structural elucidation, conformational analysis, purity assessmentEssential for characterizing all new compounds and studying their solution-state behavior
Mass Spectrometry (HRMS, MS/MS)Molecular weight determination, elemental composition, fragmentation patternsCrucial for confirming the identity of reaction products and for mechanistic studies
FTIR SpectroscopyFunctional group identification, hydrogen bonding analysisUseful for monitoring reactions and studying intermolecular interactions in materials
X-ray CrystallographySolid-state structure, absolute configurationProvides definitive structural proof and insights into crystal packing

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with tailored properties and functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Allyl-n-(2,2,2-trifluoroacetyl)glycine, and how can purity be validated?

  • Methodology :

  • Synthesis : React glycine with 2,2,2-trifluoroacetic anhydride under anhydrous conditions to form the trifluoroacetyl-protected intermediate. Subsequent allylation via nucleophilic substitution (e.g., using allyl bromide in the presence of a base like NaHCO₃) yields the target compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Recrystallize from ethanol or use flash chromatography (C18 reverse-phase column, acetonitrile/water gradient). Validate purity via HPLC (C18 column, UV detection at 210 nm) and confirm absence of unreacted glycine or allylation byproducts .
  • Validation : Compare melting point with literature values (if available) and analyze via 1H^1H-NMR for characteristic trifluoroacetyl signals (δ ~11.5 ppm for NH, δ ~4.2 ppm for allyl protons) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar N-acylglycine derivatives?

  • Methodology :

  • NMR : Use 19F^{19}F-NMR to detect the trifluoroacetyl group (δ ~−70 ppm, triplet due to coupling with adjacent protons). In 1H^1H-NMR, allyl protons (CH₂=CH–CH₂–) exhibit distinct splitting patterns (doublet of doublets at δ ~5.8–5.2 ppm) .
  • IR Spectroscopy : Identify the carbonyl stretch of the trifluoroacetyl group (~1720 cm⁻¹) and amide N–H stretch (~3300 cm⁻¹). Compare with IR data for non-fluorinated analogs (e.g., N-acetylglycine) to confirm fluorination .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 212.04 (calculated for C₇H₈F₃NO₃) with fragmentation patterns indicative of trifluoroacetyl loss (m/z 113 for glycine-allyl fragment) .

Advanced Research Questions

Q. What strategies resolve signal overlap in 1H^1H-NMR caused by the trifluoroacetyl group’s strong electron-withdrawing effects?

  • Methodology :

  • Solvent Selection : Use deuterated DMSO-d₆ to sharpen NH proton signals, as it reduces exchange broadening. For allyl protons, CDCl₃ may better resolve splitting patterns .
  • Decoupling Experiments : Apply 19F^{19}F-decoupling during 1H^1H-NMR acquisition to eliminate splitting from F–H coupling, simplifying the allyl proton region .
  • 2D NMR : Perform HSQC or COSY to correlate overlapping proton signals with adjacent carbons or protons, respectively. For example, allyl protons correlate with the central CH₂ group in HSQC .

Q. How does the trifluoroacetyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–10) at 37°C. Monitor via HPLC for decomposition products (e.g., free glycine or allyl alcohol). The trifluoroacetyl group is prone to hydrolysis under basic conditions (pH >9), forming trifluoroacetate ions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature. Compare with non-fluorinated analogs; the trifluoroacetyl group typically lowers thermal stability due to electron-withdrawing effects .
  • Light Sensitivity : Expose to UV light (254 nm) and analyze via LC-MS for photodegradation products (e.g., cleavage of the allyl group) .

Q. What role does this compound play in synthesizing fluorinated peptidomimetics, and how are side reactions mitigated?

  • Methodology :

  • Peptide Coupling : Use as a fluorinated building block in solid-phase peptide synthesis (SPPS). Activate the carboxyl group with HATU/DIPEA for coupling to amine residues. The trifluoroacetyl group enhances electrophilicity, improving reaction efficiency .
  • Side Reactions : To prevent undesired allyl group participation in Michael additions, employ low temperatures (0–4°C) and inert atmospheres. Monitor via MALDI-TOF MS for unexpected mass shifts .
  • Deprotection : Remove the trifluoroacetyl group with aqueous NaOH (0.1 M, 30 min), followed by neutralization with HCl. Confirm deprotection via loss of 19F^{19}F-NMR signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.